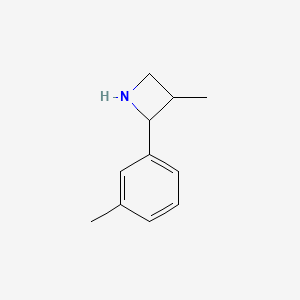

3-Methyl-2-(3-methylphenyl)azetidine

説明

Structure

3D Structure

特性

IUPAC Name |

3-methyl-2-(3-methylphenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-4-3-5-10(6-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONRUXKGIJCBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1864472-00-3 | |

| Record name | 3-methyl-2-(3-methylphenyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to the Synthesis and Characterization of 3-Methyl-2-(3-methylphenyl)azetidine Hydrochloride

This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of 3-Methyl-2-(3-methylphenyl)azetidine hydrochloride. This guide is intended for researchers and professionals in organic synthesis and drug development, offering not just procedural steps but also the underlying scientific rationale for key experimental decisions.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Despite its inherent ring strain, which makes its synthesis challenging, the azetidine motif imparts unique conformational rigidity and serves as a versatile bioisostere for other common groups.[2][3] Its presence in biologically active compounds can lead to improved metabolic stability, cell permeability, and target-binding affinity. The target molecule, 3-Methyl-2-(3-methylphenyl)azetidine, represents a class of disubstituted azetidines that are valuable building blocks for creating diverse chemical libraries for drug discovery.[4] This guide outlines a robust and logical pathway to its synthesis and structural verification.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target structure points towards an intramolecular cyclization as the key bond-forming step. The most reliable and widely adopted strategy for constructing the azetidine ring is the cyclization of a γ-amino alcohol or its corresponding γ-haloamine derivative.[2][5] This approach offers excellent control over stereochemistry and is amenable to a variety of substitution patterns.

Our forward synthesis strategy is therefore based on this principle:

-

Carbon-Carbon Bond Formation: Construction of the core carbon skeleton by synthesizing the requisite β-amino ketone precursor.

-

Reduction: Stereoselective reduction of the ketone to furnish a γ-amino alcohol.

-

Hydroxyl Activation & Cyclization: Conversion of the hydroxyl group into a suitable leaving group, followed by base-mediated intramolecular nucleophilic substitution (SN2) to form the azetidine ring.

-

Purification & Salt Formation: Purification of the azetidine free base and subsequent conversion to its hydrochloride salt for enhanced stability and ease of handling.[6]

Caption: Retrosynthetic analysis of the target azetidine.

Synthesis Protocol

This section details the multi-step synthesis of 3-Methyl-2-(3-methylphenyl)azetidine hydrochloride. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-(3-methylphenyl)-3-(benzylamino)butan-1-one

The synthesis begins with the formation of the β-amino ketone skeleton via a Mannich-type reaction. This reaction is a cornerstone of organic synthesis for creating β-amino carbonyl compounds.

-

Protocol:

-

To a round-bottom flask, add 3-methylbenzaldehyde (1.0 eq.), acetone (1.5 eq.), and benzylamine hydrochloride (1.0 eq.) in ethanol.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure β-amino ketone.

-

-

Scientific Rationale: Benzylamine is chosen as the amine source to introduce a protecting group that is stable under these conditions but can be easily removed later via hydrogenolysis. The hydrochloride salt of the amine is often used to prevent side reactions and improve handling.

Step 2: Synthesis of 1-(3-methylphenyl)-3-(benzylamino)butan-1-ol

The chemoselective reduction of the ketone is critical to avoid affecting the aromatic ring or the benzyl group. Sodium borohydride is an ideal reagent for this transformation due to its mildness and selectivity for carbonyls.[2]

-

Protocol:

-

Dissolve the purified β-amino ketone from Step 1 in methanol in a flask cooled to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction carefully by the slow addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the γ-amino alcohol, which is often a mixture of diastereomers. This crude product is typically of sufficient purity for the next step.

-

Step 3: Synthesis of N-benzyl-3-methyl-2-(3-methylphenyl)azetidine

This step involves the activation of the hydroxyl group followed by the crucial ring-closing reaction. Thionyl chloride is used to convert the alcohol to a chloride, an excellent leaving group for the subsequent intramolecular SN2 reaction.

-

Protocol:

-

Dissolve the γ-amino alcohol from Step 2 in dichloromethane (DCM) and cool to 0 °C.

-

Add thionyl chloride (SOCl₂) (1.2 eq.) dropwise. The formation of the amino alcohol hydrochloride salt as a precipitate is expected.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours until the conversion to the γ-chloroamine is complete (monitored by TLC or LC-MS).

-

Cool the mixture back to 0 °C and add a non-nucleophilic base, such as triethylamine (3.0 eq.) or potassium carbonate in acetonitrile, to induce cyclization.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the N-benzylated azetidine.

-

-

Scientific Rationale: The cyclization is an intramolecular SN2 reaction where the nitrogen atom acts as the nucleophile, displacing the chloride. A base is required to deprotonate the ammonium salt formed in situ, liberating the free amine to initiate the ring closure. The difficulty in forming four-membered rings is overcome by the intramolecular nature of this reaction.[2]

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the N-benzyl protecting group and the formation of the desired hydrochloride salt. Catalytic hydrogenation is a clean and efficient method for cleaving benzylamines.

-

Protocol:

-

Dissolve the purified N-benzyl azetidine in methanol.

-

Add Palladium on carbon (10% Pd/C, ~5 mol%).

-

Introduce a solution of hydrochloric acid in ethanol (1.1 eq.).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously overnight.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting solid is the crude hydrochloride salt.

-

Purify the salt by recrystallization, typically from a solvent system like 2-propanol/diethyl ether, to obtain the final product as a crystalline solid.[7]

-

Caption: Overall workflow for the synthesis of the target compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized 3-Methyl-2-(3-methylphenyl)azetidine hydrochloride. The following data are representative of what would be expected for a successful synthesis.

Caption: Chemical structure with key atoms for NMR analysis.

Data Summary Table

| Analysis Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (m-substituted pattern), azetidine ring protons (diastereotopic splitting), two distinct methyl group singlets/doublets, and a broad singlet for the N-H₂⁺ protons.[8][9] |

| ¹³C NMR | Resonances for aromatic carbons, two distinct aliphatic methyl carbons, and three sp³ carbons corresponding to the azetidine ring.[10][11] |

| Mass Spec (HRMS-ESI) | For the free base: Calculation of the exact mass of the [M+H]⁺ ion to confirm the elemental formula (C₁₁H₁₆N). |

| FT-IR | Broad absorption band for N-H₂⁺ stretching (~2400-2800 cm⁻¹), aromatic and aliphatic C-H stretching (~2850-3100 cm⁻¹), and C-N stretching (~1200 cm⁻¹).[10][12] |

| Melting Point | A sharp, defined melting point, indicating the purity of the crystalline salt.[13] |

Detailed Spectroscopic Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, DMSO-d₆)

-

Rationale: ¹H NMR is the primary tool for confirming the connectivity of the molecule. The solvent choice (DMSO-d₆) is suitable for hydrochloride salts, and the high field strength (400 MHz) helps resolve complex splitting patterns.

-

Expected Chemical Shifts (δ, ppm):

-

~9.0-10.0 (br s, 2H): Protons of the -N⁺H₂- group, often broad due to exchange.

-

~7.1-7.4 (m, 4H): Aromatic protons of the 3-methylphenyl ring.

-

~4.8-5.0 (m, 1H): C2-H proton, adjacent to the aromatic ring and nitrogen.

-

~3.8-4.2 (m, 2H): C4-H protons, which are diastereotopic and will appear as complex multiplets.

-

~2.5-2.8 (m, 1H): C3-H proton.

-

~2.35 (s, 3H): Methyl protons on the aromatic ring.

-

~1.2-1.4 (d, 3H): Methyl protons at the C3 position, coupled to the C3-H.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (101 MHz, DMSO-d₆)

-

Rationale: ¹³C NMR confirms the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

~138-140: Aromatic quaternary carbons.

-

~125-130: Aromatic CH carbons.

-

~65-70: C2 carbon of the azetidine ring.

-

~50-55: C4 carbon of the azetidine ring.

-

~35-40: C3 carbon of the azetidine ring.

-

~21.0: Aromatic methyl carbon.

-

~15-20: C3-methyl carbon.

-

High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS provides an exact mass measurement, which is definitive proof of the elemental composition of the synthesized molecule.[14][15]

-

Expected Result (for the free base, C₁₁H₁₅N):

-

[M+H]⁺ calculated: m/z 162.1283

-

[M+H]⁺ found: Value should be within ± 5 ppm of the calculated mass.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Rationale: FT-IR is used to identify the key functional groups present in the molecule.[10]

-

Expected Absorption Bands (cm⁻¹):

-

3050-3100: Aromatic C-H stretch.

-

2850-2980: Aliphatic C-H stretch.

-

2400-2800 (broad): N-H stretch from the ammonium salt.

-

1450-1600: Aromatic C=C bending.

-

~1200: C-N stretch.

-

Safety, Handling, and Storage

-

Reagents: Handle reagents like thionyl chloride and sodium borohydride with extreme care in a fume hood.

-

Product: The final hydrochloride salt is expected to be a stable, crystalline solid. Store in a tightly sealed container in a cool, dry place, protected from moisture.

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide presents a comprehensive and scientifically grounded methodology for the synthesis and characterization of 3-Methyl-2-(3-methylphenyl)azetidine hydrochloride. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce and validate this valuable chemical building block. The rigorous characterization workflow ensures the structural integrity and purity of the final compound, making it suitable for subsequent applications in medicinal chemistry and drug discovery programs.

References

-

Uesugi, S., Watanabe, H., & Nagamine, T. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Scientific Reports. Available at: [Link]

-

Wikipedia. (n.d.). Couty's azetidine synthesis. Retrieved from [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

-

Alvernhe, G., et al. (1989). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry, 54(20), 4845-4854. Available at: [Link]

-

Karady, S., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(82), 15152-15155. Available at: [Link]

-

Al-Sultani, A. A. K., et al. (2023). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Egyptian Journal of Chemistry. Available at: [Link]

-

Urban, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]

-

Ghorai, M. K., et al. (2022). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters, 24(36), 6549-6554. Available at: [Link]

-

Rowe, C. S., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14125-14136. Available at: [Link]

-

Matviitsuk, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3785-3805. Available at: [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

-

Urban, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4447. Available at: [Link]

-

University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]

-

Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of azetidines from haloamines. Retrieved from [Link]

-

Couty, F., et al. (2006). Reaction of azetidines with chloroformates. Organic Letters, 8(25), 5741-5744. Available at: [Link]

-

Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Available at: [Link]

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

-

Xu, P., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(26), 9825-9831. Available at: [Link]

-

Song, L., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 27(49), 12548-12553. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR Absorption Results For Azetidine Derivatives (M32-M37). Retrieved from [Link]

- Google Patents. (n.d.). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.

-

NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. Retrieved from [Link]

-

ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

-

IJARSCT. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. Available at: [Link]

- Google Patents. (n.d.). US4870189A - Process for synthesis of azetidine and novel intermediates therefor.

Sources

- 1. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. ajchem-a.com [ajchem-a.com]

- 11. medwinpublisher.org [medwinpublisher.org]

- 12. Azetidine(503-29-7) IR Spectrum [chemicalbook.com]

- 13. ijarsct.co.in [ijarsct.co.in]

- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

enantioselective synthesis of 2,3-disubstituted azetidines using chiral auxiliaries

Application Note & Protocol

Enantioselective Synthesis of 2,3-Disubstituted Azetidines Using Chiral Auxiliaries

Abstract

Azetidines, particularly those with stereodefined substituents at the C2 and C3 positions, are highly sought-after structural motifs in medicinal chemistry due to their ability to impart conformational rigidity and novel chemical space to bioactive molecules.[1][2] However, the synthesis of these strained four-membered rings with precise stereocontrol presents a significant challenge.[3] This guide provides a detailed examination of the chiral auxiliary-mediated approach to the enantioselective synthesis of 2,3-disubstituted azetidines. We move beyond a simple recitation of steps to explain the underlying principles of stereochemical induction, the rationale for experimental design, and provide robust, field-tested protocols. The focus is on the application of Ellman's tert-butanesulfinamide, a versatile and economically viable chiral auxiliary that enables a reliable and scalable pathway to these valuable building blocks.[4][5]

Introduction: The Value and Challenge of Chiral Azetidines

The azetidine ring is a "privileged" scaffold in drug discovery, appearing in a growing number of FDA-approved drugs and clinical candidates.[6] Its inherent ring strain (approx. 25.4 kcal/mol) makes it a unique bioisostere, capable of influencing molecular shape, metabolic stability, and physicochemical properties.[1] When substituted at the C2 and C3 positions, two adjacent stereocenters are created, making the control of both relative (cis/trans) and absolute stereochemistry a critical determinant of biological function.

Historically, the construction of enantioenriched azetidines has relied on methods such as the reduction of chiral β-lactams or the cyclization of precursors derived from the chiral pool.[7] While effective, these methods can be limited in scope. The use of a stoichiometric chiral auxiliary covalently and temporarily attached to an achiral substrate offers a powerful and predictable strategy to overcome these limitations.[8] This approach transforms the challenge of an enantioselective reaction into a more manageable diastereoselective one, where the resulting diastereomers can often be separated chromatographically before the auxiliary is cleaved to reveal the desired enantiopure product.[9]

Core Principles of the Chiral Auxiliary Strategy

The success of this methodology hinges on the judicious selection and application of the chiral auxiliary. The auxiliary serves as a transient stereochemical controller, guiding the formation of new stereocenters with a high degree of facial selectivity.

Mechanism of Stereocontrol

The auxiliary imposes a sterically and/or electronically biased environment around the reactive center of the substrate. For instance, in the addition of a nucleophile to a prochiral imine, the auxiliary blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face. This principle is visualized in the diagram below.

Caption: General principle of stereochemical control using a chiral auxiliary.

The Exemplary Auxiliary: (R)- and (S)-tert-Butanesulfinamide

Among the many chiral auxiliaries developed, Ellman's tert-butanesulfinamide stands out for several key reasons:[4]

-

High Diastereoselectivity: It provides excellent stereochemical control in additions to the C=N bond of its corresponding N-sulfinylimines.

-

Availability: Both enantiomers are commercially available and relatively inexpensive.

-

Stability: The resulting sulfinamides are stable enough for purification and subsequent reactions.

-

Facile Cleavage: The auxiliary can be removed under mild acidic conditions without racemization of the newly formed stereocenters.[5]

Overall Synthetic Workflow

The synthesis of a 2,3-disubstituted azetidine using tert-butanesulfinamide follows a logical and robust three-step sequence after the formation of a key intermediate. This workflow is designed to first establish the C2 stereocenter via a diastereoselective addition, followed by a diastereoselective intramolecular cyclization to form the ring and establish the C3 stereocenter.

Caption: General workflow for the synthesis of chiral azetidines.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable pathway to enantioenriched 2-substituted azetidines, which can be extended to 2,3-disubstituted systems.[4][5]

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organometallic reagents like Grignard reagents are highly reactive and moisture-sensitive. Anhydrous solvents and inert atmosphere techniques are required.

Protocol 1: Synthesis of Chiral (R)-N-(3-chloropropylidene)-tert-butanesulfinamide

-

Rationale: This step forms the key sulfinylimine intermediate. Copper (II) sulfate acts as a mild Lewis acid and dehydrating agent to drive the condensation reaction to completion.

-

Materials:

-

(R)-(+)-tert-Butanesulfinamide (1.0 eq)

-

3-Chloropropanal (1.1 eq)

-

Anhydrous Copper (II) Sulfate (CuSO₄) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-tert-butanesulfinamide and anhydrous CuSO₄.

-

Add anhydrous DCM via syringe.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Add 3-chloropropanal dropwise to the stirred suspension over 10 minutes.

-

Allow the reaction to warm to room temperature and stir vigorously for 12-18 hours.

-

Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes). The product imine will be less polar than the starting sulfinamide.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄. Wash the pad with additional DCM.

-

Concentrate the filtrate under reduced pressure. The crude N-sulfinylimine is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by flash column chromatography on silica gel.

-

Protocol 2: Diastereoselective Addition and Cyclization to form N-Sulfinyl Azetidine

-

Rationale: This two-part sequence is the core of the asymmetric synthesis. First, the Grignard reagent adds to the sulfinylimine. The stereochemical outcome is directed by the bulky tert-butyl group of the auxiliary. Second, a suitable base promotes an intramolecular S_N2 reaction where the nitrogen anion displaces the chloride to form the azetidine ring. Using a strong, non-nucleophilic base like NaHMDS is crucial to favor cyclization over intermolecular side reactions.

-

Materials:

-

Crude N-sulfinylimine from Protocol 1 (1.0 eq)

-

Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF) (1.2 eq)

-

Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the crude N-sulfinylimine in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the Grignard reagent dropwise via syringe over 20 minutes. The formation of the intermediate γ-chloro sulfinamide occurs. Stir at -78 °C for 3 hours.

-

In a separate flame-dried flask, cool the required volume of NaHMDS solution to 0 °C.

-

Slowly transfer the reaction mixture from step 3 into the cold NaHMDS solution via cannula.

-

Allow the resulting mixture to warm to room temperature and stir for 4-6 hours. This is the cyclization step.

-

Monitor the reaction by TLC. The product, an N-sulfinyl azetidine, will have a distinct R_f value.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (gradient elution, e.g., 5% to 30% EtOAc in hexanes) to afford the pure N-sulfinyl azetidine as a mixture of diastereomers, which can often be separated at this stage.

-

Protocol 3: Cleavage of the Chiral Auxiliary

-

Rationale: A strong protic acid is required to cleave the N-S bond. Using HCl in a protic solvent like methanol efficiently removes the auxiliary and provides the final product as a stable hydrochloride salt, which prevents potential decomposition or oligomerization of the free amine.

-

Materials:

-

Pure N-Sulfinyl Azetidine (1.0 eq)

-

4 M HCl in 1,4-Dioxane or Methanol

-

Methanol

-

Diethyl ether

-

-

Procedure:

-

Dissolve the N-sulfinyl azetidine in methanol.

-

Add the HCl solution (typically 2-3 eq) and stir at room temperature for 1 hour.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the azetidine hydrochloride salt.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final enantioenriched product.

-

Protocol 4: Stereochemical Analysis

-

Rationale: A crucial step to validate the success of the synthesis is the determination of the product's stereochemical purity. NMR spectroscopy is used to determine the relative stereochemistry (cis/trans), while chiral chromatography is used to measure the enantiomeric excess.

-

Procedure:

-

Diastereomeric Ratio (dr) Analysis: Before cleavage, acquire a high-resolution ¹H NMR spectrum of the purified N-sulfinyl azetidine. The diastereomeric ratio can be determined by integrating well-resolved, non-overlapping proton signals corresponding to each diastereomer.

-

Relative Stereochemistry (cis/trans): For the final azetidine product, acquire a ¹H NMR spectrum. The vicinal coupling constant (³J) between the protons at C2 and C3 is diagnostic of the relative stereochemistry. Generally, cis protons exhibit a larger coupling constant (typically ³J = 7–10 Hz) compared to trans protons (³J = 3–6 Hz).[10]

-

Enantiomeric Excess (ee) Analysis: The ee of the final azetidine hydrochloride salt is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). The free amine may need to be derivatized (e.g., as a benzamide or carbamate) with an achiral reagent to improve separation and detection on a suitable chiral stationary phase column.

-

Representative Data

The following table summarizes typical results obtained for the synthesis of C2-substituted azetidines using the described methodology, demonstrating its broad scope and high efficiency.[4]

| R² Group (from R²-MgBr) | Yield (3 steps) (%) | Diastereomeric Ratio (dr) |

| Phenyl | 66% | 85:15 |

| 4-Methoxyphenyl | 75% | 87:13 |

| Vinyl | 54% | 86:14 |

| Allyl | 62% | 95:5 |

| Methyl | 55% | >95:5 |

| n-Hexyl | 60% | 92:8 |

Note: The reported dr refers to the ratio of diastereomers formed in the Grignard addition step. The enantiomeric excess of the major diastereomer after cleavage is typically >98% ee.

Conclusion

The use of chiral auxiliaries, particularly tert-butanesulfinamide, represents a powerful and practical strategy for the enantioselective synthesis of 2,3-disubstituted azetidines. This approach provides predictable stereochemical control, operational simplicity, and access to highly enantioenriched products that are crucial for advancing drug discovery and chemical biology. While catalytic asymmetric methods continue to emerge as elegant alternatives, the auxiliary-based methods detailed herein remain a reliable and scalable cornerstone for the stereocontrolled construction of this important heterocyclic scaffold.[3][8]

References

-

Zhang, Y., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. Available at: [Link]

-

Alker, A., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Strain‐Release Diversification of 1‐Azabicyclobutanes via Bromide/Nickel Relay Catalyzed 1,3‐Bis‐Carbofunctionalization. (2022). Angewandte Chemie International Edition. Available at: [Link]

-

McCarn, V. L., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

-

Alker, A., et al. (1995). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

-

Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. Available at: [Link]

-

Shahbaz, M. (2023). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available at: [Link]

-

Andresini, M., et al. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

-

Synthesis of azetidines via intermolecular [2+2] photocycloadditions. (2020). Nature. Available at: [Link]

-

Miller, M. J. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

-

Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

-

McCarn, V. L., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. Available at: [Link]

-

Palomo, C., et al. (2001). beta-Lactams as versatile intermediates in alpha- and beta-amino acid synthesis. ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

-

Schindler, C. S., et al. (2017). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. Available at: [Link]

-

Manhas, M. S., et al. (1982). Studies on lactams. 84. Synthesis of azetidine-2,3-diones (.alpha.-keto .beta.-lactams) via 3-(phenylthio)-2-azetidinones. The Journal of Organic Chemistry. Available at: [Link]

-

Larrow, J. F., & Pfaltz, A. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education. Available at: [Link]

-

Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. ResearchGate. Available at: [Link]

-

Synthesis of azetidines. Organic Chemistry Portal. Available at: [Link]

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available at: [Link]

-

Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Forró, E., & Fülöp, F. (2003). Novel Stereoselective Synthesis of 1,2,3-Trisubstituted Azetidines. ChemInform. Available at: [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Wang, Z., et al. (2023). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. books.rsc.org [books.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemistry.williams.edu [chemistry.williams.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Azetidine Scaffold: Application Notes on 3-Methyl-2-(3-methylphenyl)azetidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer significant advantages in drug design, including improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles. This guide provides a detailed exploration of the medicinal chemistry applications of a specific derivative, 3-Methyl-2-(3-methylphenyl)azetidine, offering insights into its synthesis, potential therapeutic applications, and protocols for its investigation.

Introduction: The Significance of the Azetidine Moiety

Azetidines are increasingly recognized for their ability to impart desirable properties to drug candidates.[1][2] The strained four-membered ring introduces a degree of conformational rigidity that can pre-organize substituents for optimal interaction with biological targets.[3] This can lead to enhanced potency and selectivity compared to more flexible acyclic or larger heterocyclic analogues. Furthermore, the presence of the nitrogen atom provides a handle for modifying physicochemical properties such as solubility and basicity, which are critical for drug development.[2]

The substitution pattern on the azetidine ring is crucial in determining its biological activity. The 2,3-disubstituted pattern, as seen in 3-Methyl-2-(3-methylphenyl)azetidine, allows for the precise spatial orientation of two key pharmacophoric groups, the methyl and the 3-methylphenyl (m-tolyl) moieties. This arrangement can be exploited to probe and optimize interactions within the binding pockets of various biological targets.

Synthetic Strategies for 2,3-Disubstituted Azetidines

The synthesis of 2,3-disubstituted azetidines, particularly with stereochemical control, presents a significant challenge due to the inherent ring strain. However, several synthetic strategies have been developed that can be adapted for the preparation of 3-Methyl-2-(3-methylphenyl)azetidine.

One powerful approach involves the enantioselective difunctionalization of azetines.[4][5][6] This method allows for the controlled installation of two different functional groups across the double bond of an azetine precursor, establishing the desired 2,3-disubstitution pattern with high stereoselectivity.

Another versatile method is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds.[7][8][9] This strategy involves the cyclization of a suitably functionalized amine precursor, where a palladium catalyst facilitates the formation of the azetidine ring by activating a typically unreactive C-H bond.

A general workflow for the synthesis of a 2-aryl-3-alkylazetidine is depicted below. This conceptual pathway highlights the key bond formations and potential synthetic routes.

Caption: Conceptual synthetic workflow for 3-Methyl-2-(3-methylphenyl)azetidine.

Protocol 2.1: Stereoselective Synthesis of a 2-Aryl-3-Alkylazetidine Derivative via Imino-Aldol Reaction

This protocol is adapted from a general method for the stereoselective synthesis of activated 2-arylazetidines and can be modified for the synthesis of the target compound.[10]

Step 1: Synthesis of β-Amino Ester Intermediate

-

To a solution of lithium diisopropylamide (LDA) (2.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add the appropriate ester (e.g., ethyl propionate) (2.0 mmol) dropwise.

-

Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

-

In a separate flask, dissolve the N-sulfinyl imine derived from 3-methylbenzaldehyde (2.0 mmol) in anhydrous THF (5 mL).

-

Add the imine solution to the enolate solution at -78 °C and stir the reaction mixture for 2-4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired β-amino ester.

Step 2: Reduction of the Ester to the Amino Alcohol

-

To a solution of the purified β-amino ester (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add lithium aluminum hydride (LAH) (2.0 mmol) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

-

Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol.

Step 3: Cyclization to the Azetidine

-

Dissolve the crude amino alcohol (1.0 mmol) and triethylamine (3.0 mmol) in dichloromethane (10 mL) at 0 °C.

-

Add p-toluenesulfonyl chloride (1.2 mmol) and stir the mixture at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and dissolve the residue in a mixture of THF and water.

-

Add potassium hydroxide (5.0 mmol) and heat the mixture to reflux for 6-8 hours.

-

Cool the reaction, extract with ethyl acetate, and dry the combined organic layers.

-

Purify the crude product by column chromatography to yield the N-tosyl-3-methyl-2-(3-methylphenyl)azetidine.

-

Deprotection of the tosyl group can be achieved under standard conditions (e.g., sodium in liquid ammonia or magnesium in methanol) to afford the final product.

Potential Medicinal Chemistry Applications

While specific biological data for 3-Methyl-2-(3-methylphenyl)azetidine is not extensively reported in the public domain, the structural motif suggests several promising areas for investigation in medicinal chemistry.

Antimicrobial Agents

Azetidine-containing compounds, particularly azetidin-2-ones (β-lactams), are well-known for their antibacterial properties.[8] However, non-β-lactam azetidines have also demonstrated significant antimicrobial activity. The 2-aryl substitution on the azetidine ring is a common feature in compounds with antibacterial and antifungal properties.[11] The 3-methyl-2-(3-methylphenyl)azetidine scaffold could serve as a starting point for the development of novel antimicrobial agents.

Table 1: Reported Antimicrobial Activity of Selected Azetidine Derivatives

| Compound Class | Target Organism(s) | Reported Activity | Reference |

| 2-Azetidinones | Escherichia coli, Staphylococcus aureus | Significant antibacterial activity | [12] |

| Functionalized Arylaziridines | Various bacteria and fungi | Moderate antimicrobial activity | [13] |

| 2-Aryl-3-((piperidin-1-yl)ethyl)thiazolidinones | Various fungi | Potent antifungal activity | [11] |

Neurokinin Receptor Antagonists

Neurokinin (NK) receptors, particularly NK1 and NK2, are G-protein coupled receptors involved in a variety of physiological processes, including pain, inflammation, and mood disorders. Antagonists of these receptors have therapeutic potential for treating these conditions.[14] The rigid azetidine scaffold can be used to mimic the conformation of peptide ligands, leading to potent and selective receptor antagonists. The 2-aryl-3-substituted azetidine framework is a promising starting point for the design of novel neurokinin receptor antagonists.

Caption: Proposed mechanism of action for azetidine-based neurokinin receptor antagonists.

Experimental Protocols for Biological Evaluation

Protocol 4.1: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of 3-Methyl-2-(3-methylphenyl)azetidine against a panel of pathogenic bacteria.

Materials:

-

Test compound (3-Methyl-2-(3-methylphenyl)azetidine)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4.2: Neurokinin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to evaluate the affinity of 3-Methyl-2-(3-methylphenyl)azetidine for the neurokinin-1 (NK1) receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor

-

Radioligand (e.g., [³H]-Substance P)

-

Test compound (3-Methyl-2-(3-methylphenyl)azetidine)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and the test compound dilutions.

-

Include wells for total binding (membranes and radioligand) and non-specific binding (membranes, radioligand, and a high concentration of a known NK1 antagonist).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

Conclusion and Future Directions

3-Methyl-2-(3-methylphenyl)azetidine represents a compelling, yet underexplored, scaffold for medicinal chemistry. Its unique structural features and the potential for stereocontrolled synthesis make it an attractive starting point for the development of novel therapeutic agents. The protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and related azetidine derivatives. Further research should focus on refining the synthetic routes to improve efficiency and stereoselectivity, as well as expanding the biological characterization to identify and validate novel therapeutic targets. The exploration of structure-activity relationships by systematically modifying the substituents on the azetidine ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the discovery of new and effective medicines.

References

- Chen, G., Shaughnessy, M., Dvorak, C. A., Dambruoso, P. J., Henle, J. M., & Gaunt, M. J. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)–H and C(sp2)–H bonds at γ and δ positions. Journal of the American Chemical Society, 134(1), 3-6.

- Deng, Y., Liu, L., & Chen, C. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.

- Sah, P., Bidawat, P., & Seth, M. (2012). Synthesis and antimicrobial activity of 2- azetidinones derived from benzimidazole. Journal of Chemical and Pharmaceutical Research, 4(1), 146-153.

- Wang, H., & Ghorai, M. K. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.

- Cheekatla, S. R., & Kumar, D. (2026).

- Ghorai, M. K., Das, S., Das, K., & Kumar, A. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry, 13(34), 9042-9049.

- Ghorai, M. K., Wang, H., & Kumar, A. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.

- Dvorak, C. A., Dambruoso, P. J., Shaughnessy, M., & Gaunt, M. J. (2012).

- Ahmed, S. E., Al-Badrany, K. A., & Al-Masoudi, W. A. (2025).

- Ghorai, M. K., Das, S., Das, K., & Kumar, A. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry.

- Cheekatla, S. R., & Kumar, D. (2026).

- Cheekatla, S. R., & Kumar, D. (2026).

- Ahmed, S. E., Al-Badrany, K. A., & Al-Masoudi, W. A. (2025).

- Brandi, A., Goti, A., & De Sarlo, F. (2014). Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents. PMC.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Ahmed, S. E., Al-Badrany, K. A., & Al-Masoudi, W. A. (2025).

- BenchChem. (2025). A Comparative Guide to the Biological Activity of 2-Methylideneazetidines and Other Azetidine Analogs.

- Al-Masoudi, W. A., & Al-Amiery, A. A. (2021). Material design and biologically activity of some new azetidines and azetidine-2-ones as antioxident.

- da Silva, P. B., de Souza, T. C., & de Oliveira, R. B. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones.

- Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Muñoz, M., & Coveñas, R. (2023).

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serendipity-Driven Telescoped Synthesis of 2‑Aryl Glycidic Esters from Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

protocol for the synthesis of 3-Methyl-2-(m-tolyl)azetidine via intramolecular cyclization

Here is a comprehensive Application Note and Protocol for the synthesis of 3-Methyl-2-(m-tolyl)azetidine . This guide is structured to provide high-level technical autonomy, focusing on the most robust and scalable synthetic route: the Intramolecular Nucleophilic Displacement of

Executive Summary

The synthesis of 2,3-disubstituted azetidines presents a unique challenge in heterocyclic chemistry due to the significant ring strain (~26 kcal/mol) and the entropic disfavor of forming four-membered rings. While methods such as [2+2] cycloaddition (Staudinger synthesis) exist, they often yield

This protocol details the Intramolecular Cyclization via

Key Advantages of This Protocol

-

Modular Precursor Assembly: Utilizes a Reformatsky-type Mannich reaction to set the C2/C3 stereochemistry early.

-

Scalability: Avoids photochemistry and high-pressure hydrogenation.

-

Self-Validating Intermediates: Each step produces distinct spectroscopic signatures (IR/NMR) allowing for rigorous process control.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on forming the N1–C4 bond last. The precursor is a

Pathway Logic:

-

Target: 3-Methyl-2-(m-tolyl)azetidine.

-

Disconnection: N1–C4 bond cleavage.

-

Precursor:

-Protected 3-amino-2-methyl-3-(m-tolyl)propan-1-ol. -

Origin: Reduction of Ethyl 3-amino-2-methyl-3-(m-tolyl)propanoate.

-

Starting Materials: m-Tolualdehyde, Ethyl 2-bromopropionate, and a Sulfonamide (for N-protection/activation).

Figure 1: Retrosynthetic logic flow for the target azetidine.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (The Mannich-Reformatsky Route)

Objective: Construct the carbon backbone with the amine and methyl/aryl substituents in place.

Reagents:

-

m-Tolualdehyde (1.0 equiv)

-

p-Toluenesulfonamide (

) (1.0 equiv) -

Ethyl 2-bromopropionate (1.2 equiv)

-

Zinc dust (activated) (1.5 equiv)

-

Titanium(IV) ethoxide (

) (2.0 equiv) - Water Scavenger/Lewis Acid

Procedure:

-

Imine Formation: In a dry flask, combine m-tolualdehyde and

in toluene. Add -

Workup: Cool, quench with brine, filter through Celite to remove Ti salts. Concentrate to yield the N-tosyl imine.

-

Reformatsky Addition: Suspend activated Zinc dust in dry THF. Add a catalytic amount of TMSCl. Add Ethyl 2-bromopropionate dropwise to initiate the organozinc formation.

-

Coupling: Cannulate the N-tosyl imine solution into the Reformatsky reagent at 0°C. Stir at RT for 12 hours.

-

Quench: Add saturated

. Extract with EtOAc.[1] -

Result: Ethyl 3-(4-methylphenylsulfonamido)-2-methyl-3-(m-tolyl)propanoate.

Expert Insight: We use the N-Tosyl group because the sulfonamide anion generated in Phase 3 is a superior nucleophile for the strained cyclization compared to a carbamate (Boc) or amide.

Phase 2: Reduction to -Amino Alcohol

Objective: Convert the ester to the primary alcohol required for leaving group installation.

Reagents:

-

Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)

-

Anhydrous THF[2]

Procedure:

-

Cool a solution of the

-amino ester (from Phase 1) in THF to 0°C. -

Slowly add LiAlH4 pellets or solution (exothermic).

-

Allow to warm to RT and stir for 3 hours.

-

Fieser Quench: Carefully add water (

mL), 15% NaOH ( -

Filter the granular precipitate. Concentrate the filtrate.

-

Product:

-(3-hydroxy-2-methyl-1-(m-tolyl)propyl)-4-methylbenzenesulfonamide.

Phase 3: Activation and Intramolecular Cyclization

Objective: Convert the hydroxyl group to a Mesylate (OMs) and induce ring closure.

Reagents:

-

Triethylamine (

) (1.5 equiv)[1] -

Potassium Carbonate (

) or Sodium Hydride (NaH) (2.0 equiv) -

Solvent: DCM (activation) / DMF (cyclization)

Procedure:

-

Mesylation: Dissolve the amino alcohol in DCM at 0°C. Add

followed by MsCl. Stir 1 hour. Verify formation of the mesylate by TLC. -

Solvent Swap: Evaporate DCM. Redissolve the crude mesylate in dry DMF.

-

Cyclization: Add NaH (60% dispersion) or

and heat to 80°C for 4-6 hours. -

Workup: Pour into ice water. Extract with Ether/EtOAc.

-

Purification: Flash chromatography (Hexane/EtOAc). The azetidine ring is stable on silica.

Phase 4: Deprotection (Optional)

Objective: Remove the Tosyl group to yield the free amine. Note: Many medicinal chemistry applications use the protected form. If the free base is required:

-

Method: Magnesium turnings in dry Methanol (sonication helps) or Sodium/Naphthalene.

-

Product: 3-Methyl-2-(m-tolyl)azetidine .

Data Presentation & Process Control

Reaction Parameters Summary

| Step | Transformation | Key Reagent | Critical Parameter | Typical Yield |

| 1 | Imine Formation | Moisture exclusion | >90% | |

| 2 | C-C Bond Formation | Zn / | Temperature (0°C start) | 75-85% |

| 3 | Reduction | LiAlH4 | Fieser Quench | 88-95% |

| 4 | Cyclization | NaH / DMF | Heat (80°C) | 65-75% |

Troubleshooting Guide

-

Issue: Low yield in cyclization.

-

Cause: Intermolecular polymerization or hydrolysis of mesylate.

-

Solution: Run the cyclization under high dilution (0.05 M) to favor intramolecular reaction. Ensure DMF is strictly anhydrous.

-

-

Issue: Incomplete Mesylation.

-

Cause: Steric hindrance from the adjacent methyl group.

-

Solution: Use Mesyl Anhydride (

) and DMAP catalyst instead of MsCl.

-

Mechanistic Visualization

The following diagram illustrates the critical 4-exo-tet cyclization event. The geometry requires the leaving group (OMs) and the nucleophile (N-) to achieve a specific alignment (often anti-periplanar) despite the strain.

Figure 2: Mechanistic pathway of the base-mediated ring closure.

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Synthetic Routes and Applications.[2][8] Organic Preparations and Procedures International.[8] Link

-

Singh, G. S., & D'Hooghe, M. (2020). Recent developments in the synthesis of azetidines.[2][6][8][9][10] Organic & Biomolecular Chemistry.[1][3][8][10][11][12][13] Link

-

Starmans, W. A. J., et al. (1998). Synthesis of 2-arylazetidines via 4-exo-tet cyclization. Tetrahedron.[1][9] Link

-

Vanecko, J. A., & West, F. G. (2005). Substituted Azetidines via Ring Contraction. Organic Letters.[10][13] Link

-

BenchChem Protocols. (2024). General protocols for Azetidine Synthesis from Amino Alcohols.[2][6][9][10]Link

Disclaimer: This protocol involves the use of hazardous reagents (LiAlH4, MsCl). All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]

- 4. Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Azetidine synthesis [organic-chemistry.org]

- 11. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 12. Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Asymmetric Organocatalyzed Cyclization Cascade Reactions of 3,3-Difluoro-2-aryl-3 H-indoles and Enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Incorporation of 3-Methyl-2-(3-methylphenyl)azetidine into Peptide Mimics

Topic: Incorporation of 3-Methyl-2-(3-methylphenyl)azetidine into Peptide Mimics Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract & Strategic Rationale

The incorporation of 3-Methyl-2-(3-methylphenyl)azetidine (referred to herein as MMP-Aze ) into peptide backbones represents a high-value strategy for generating peptidomimetics with enhanced metabolic stability and defined conformational bias.

MMP-Aze is a sterically constrained secondary amine. Structurally, it acts as a rigidified mimic of phenylethylamine (the pharmacophore of Phenylalanine). Unlike flexible linear amines, the azetidine ring locks the

Key Applications:

-

C-Terminal Capping: Prevents carboxypeptidase degradation and improves blood-brain barrier (BBB) permeability due to increased lipophilicity and reduced hydrogen bond donor count.

-

Side-Chain Anchoring: Attachment to Asp/Glu side chains to create "stapled" or branched mimics.

Technical Challenge: MMP-Aze is a sterically hindered secondary amine . Standard Solid Phase Peptide Synthesis (SPPS) coupling protocols often fail due to the nucleophilic reluctance of the azetidine nitrogen and the steric bulk of the adjacent 3-methylphenyl group. This guide presents a Hybrid SPPS/Solution-Phase Protocol designed to maximize yield and purity.

Chemical Properties & Handling[1][2][3]

| Property | Specification |

| Molecule | 3-Methyl-2-(3-methylphenyl)azetidine (MMP-Aze) |

| Role | Conformational Constraint / C-Terminal Cap |

| Molecular Weight | ~161.24 g/mol (Free base) |

| Basicity | Secondary Amine ( |

| Steric Profile | High (Adjacent aryl and methyl groups hinder N-approach) |

| Stability | Stable to TFA (standard cleavage); Sensitive to strong nucleophiles at high Temp. |

Storage: Store the HCl or Tartrate salt at -20°C. Free base oxidizes slowly; generate fresh before coupling.

Experimental Protocols

Protocol A: Preparation of the Reactive Amine

Note: If starting from the salt form, the free base must be liberated immediately prior to coupling to prevent carbonate formation or oxidation.

-

Dissolve 1.0 mmol of MMP-Aze salts (HCl) in 5 mL DCM.

-

Wash with 5 mL saturated

(aq) x 2. -

Dry organic layer over

, filter, and concentrate in vacuo. -

Re-dissolve in anhydrous DMF (for coupling). Do not store.

Protocol B: Hybrid Synthesis Strategy (Recommended)

Rationale: Direct on-resin coupling of hindered amines to the C-terminus is kinetically slow and difficult to monitor. The "Side-Chain Protected Fragment Condensation" method is superior. We synthesize the peptide on a highly acid-labile resin, cleave it with protection groups intact, and couple the MMP-Aze in solution.

Step 1: Synthesis of Protected Peptide Fragment

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin. Why? Allows cleavage of the peptide acid using 1% TFA without removing side-chain protecting groups (Boc, tBu, Pbf).

-

Loading: Load the first Fmoc-amino acid (1.2 eq) onto 2-CTC resin with DIEA (4 eq) in DCM for 2 hours. Cap unreacted sites with MeOH/DIEA (9:1).

-

Elongation: Perform standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: Fmoc-AA/HBTU/DIEA).

-

Final Fmoc Removal: Remove the N-terminal Fmoc group (or install N-terminal cap if desired).

-

Mild Cleavage:

-

Wash resin with DCM (x5).

-

Treat with 1% TFA in DCM (5 mL x 2 min, repeat 5-10 times). Filter into a flask containing 10% Pyridine in MeOH (to neutralize TFA immediately).

-

Result:Side-Chain Protected Peptide-COOH .

-

Concentrate and precipitate in cold water or ether. Dry under high vacuum.

-

Step 2: Solution-Phase Coupling of MMP-Aze

This is the critical step. We use HATU/HOAt to overcome the steric hindrance of the azetidine.

-

Activation:

-

Dissolve Protected Peptide-COOH (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Add HATU (1.2 eq) and HOAt (1.2 eq). Note: HOAt is crucial for hindered amines.

-

Add DIEA (3.0 eq). Stir for 2 minutes (pre-activation).

-

-

Coupling:

-

Add MMP-Aze (Free Base) (1.5 - 2.0 eq) to the activated mixture.

-

Stir under Nitrogen at Room Temperature for 12-24 hours .

-

Monitoring: Monitor by LCMS. Look for the disappearance of the Peptide-COOH mass and appearance of Peptide-Aze mass.

-

Troubleshooting: If reaction stalls (<50% conversion after 6h), heat to 40°C or add 0.5 eq more HATU/DIEA.

-

-

Workup:

-

Dilute with EtOAc. Wash with 5%

, sat. -

Dry over

and concentrate.

-

Step 3: Global Deprotection

-

Dissolve the coupled intermediate in TFA/TIS/Water (95:2.5:2.5) .

-

Stir for 2-3 hours (depending on protecting groups; Arg(Pbf) requires longer).

-

Precipitate in cold Diethyl Ether. Centrifuge and lyophilize.

Visualization of Signaling & Workflow

The following diagram illustrates the Hybrid Strategy, highlighting the critical "Steric Gate" where standard protocols often fail.

Caption: Workflow for overcoming steric hindrance during the incorporation of MMP-Aze. The hybrid approach bypasses on-resin kinetic limitations.

Structural Analysis & Validation

Once synthesized, it is imperative to validate that the MMP-Aze moiety has induced the desired conformational constraint.

| Method | Observation Target | Success Criteria |

| 1D | Amide NH region (7-9 ppm) | Sharp, distinct peaks indicate a locked conformation. Broad/multiple peaks suggest rotameric exchange (cis/trans isomerism at the Azetidine amide bond). |

| ROESY NMR | Cross-peaks define the | |

| CD Spectroscopy | Far UV (190-250 nm) | Look for minima at 205nm or 220nm. A shift compared to the parent peptide indicates successful turn induction (often Type II |

Troubleshooting Guide

-

Issue: Low yield during coupling.

-

Cause: The 3-methylphenyl group shields the nitrogen.

-

Solution: Switch coupling reagent to PyAOP (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). It is more reactive than HATU for hindered amines.

-

-

Issue: Epimerization of the C-terminal amino acid.

-

Cause: Slow coupling allows oxazolone formation on the activated peptide acid.

-

Solution: Use TMP (2,4,6-trimethylpyridine) instead of DIEA as the base; it is weaker and suppresses racemization.

-

References

-

Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. Link

- Context: foundational chemistry of azetidine ring stability and reactivity.

-

Reiners, F., et al. (2020).[1] "Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis." Organic Letters. Link

- Context: Protocols for coupling hindered azetidine carboxylic acids and amines in peptide chains.

-

Shipman, M., et al. (2024).[2] "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides." Chemistry - A European Journal.[2][3] Link

-

Context: Demonstrates stability of azetidines to TFA/acidic cleavage conditions and their use as turn-inducers.[2]

-

-

Zagari, A., et al. (1990).[4] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[4] Link

- Context: Theoretical and experimental basis for azetidine-induced conform

Sources

- 1. jmchemsci.com [jmchemsci.com]

- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Welcome to the Technical Support Center dedicated to the synthesis of azetidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the strained four-membered azetidine ring. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic endeavors.

Introduction to Azetidine Synthesis Challenges

The synthesis of azetidines is a significant challenge in organic chemistry primarily due to the inherent ring strain of the four-membered heterocycle, which is approximately 25.4 kcal/mol.[1] This strain renders the ring susceptible to opening, making its formation kinetically and thermodynamically less favorable compared to five- or six-membered rings.[1][2] Consequently, researchers often face issues such as low yields, competing side reactions, and difficulties in purification.[1][3] This guide provides practical, field-proven insights to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the azetidine ring?

A1: The primary methods for constructing the azetidine ring include:

-

Intramolecular Cyclization: This is the most widely used method, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine where the nitrogen atom acts as a nucleophile to displace a leaving group.[4][5]

-

[2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This approach involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts, to form the azetidine ring directly.[4][6][7]

-

Ring Expansion of Aziridines: Three-membered aziridine rings can be expanded to the four-membered azetidine ring through various strategies, often catalyzed by transition metals.[4][6][8]

-

Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[4][9]

Q2: Why are my intramolecular cyclization reactions for azetidine formation resulting in low yields?

A2: Low yields in intramolecular cyclizations are a frequent problem and can be attributed to several factors:

-

Competing Intermolecular Reactions: At high concentrations, the starting material can react with other molecules, leading to dimerization or polymerization instead of the desired intramolecular cyclization.[3][4]

-

Side Reactions: Elimination reactions, forming an alkene, can compete with the nucleophilic substitution, particularly with sterically hindered substrates or when using strong, non-nucleophilic bases.[3][4]

-

Inefficient Leaving Group: A poor leaving group will slow down the desired SN2 cyclization, allowing more time for side reactions to occur.[1][3]

-

Incorrect Precursor Conformation: The acyclic precursor must be able to adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon in close proximity for ring closure. Steric hindrance can prevent this optimal conformation.[1]

Q3: What is the role of nitrogen-protecting groups in azetidine synthesis?

A3: Protecting groups are crucial for a successful azetidine synthesis.[2] They prevent the nitrogen from participating in unwanted side reactions and can influence the nucleophilicity of the nitrogen and the overall reactivity of the substrate.[2] Electron-withdrawing protecting groups like tosyl (Ts) or carbamates (e.g., Boc) can also help stabilize the strained azetidine ring once formed.[1] The choice of protecting group is also important for downstream applications, as it dictates the deprotection strategy.[10]

Q4: How can I effectively purify my azetidine product?

A4: The purification of azetidines can be challenging due to their polarity and potential for decomposition on acidic stationary phases like silica gel.[1] Flash column chromatography is a common method.[6] To prevent decomposition, a small amount of a basic modifier, such as triethylamine, can be added to the eluent.[1] For volatile azetidines, distillation under reduced pressure can be an effective purification method.[1]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Product Yield in Intramolecular Cyclization

If you are experiencing low or no yield of your desired azetidine via intramolecular cyclization, consider the following troubleshooting workflow:

Caption: Troubleshooting workflow for low yields in azetidine cyclization.

Detailed Steps & Explanations:

-

Reaction Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions.[1] If you observe oligomeric or polymeric byproducts, reducing the concentration to 0.01 M or lower is a critical first step.[1]

-

Leaving Group Efficiency: The rate of the SN2 cyclization is highly dependent on the quality of the leaving group. Hydroxyl groups are poor leaving groups and must be activated. Mesylates and tosylates are commonly used and are effective.[11][12]

Leaving Group Relative Reactivity (Approx.) -OH 1 -Cl 2 x 102 -Br 1 x 104 -OMs 4 x 104 -OTs 6 x 104 -I 2 x 105 Caption: Relative reactivity of common leaving groups in SN2 reactions. -

Choice of Base: A strong, non-nucleophilic base is often required to deprotonate the nitrogen nucleophile without competing in the substitution reaction. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][13] The choice of base can be substrate-dependent, and screening may be necessary.

-